molecular formula C11H14O3 B1231118 Gynunol

Gynunol

Cat. No.: B1231118
M. Wt: 194.23 g/mol
InChI Key: QAIKLSOPCIZDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gynunol (C₁₁H₁₄O₃) is a colorless, oil-like organic compound isolated from Gynura elliptica (三七草), a plant traditionally used in Chinese medicine for treating influenza, inflammation, and thrombotic disorders . Structurally, it belongs to the class of phenolic lipids, characterized by an aromatic ring with hydroxyl and alkyl side chains. While its exact biosynthesis pathway remains unelucidated, this compound is hypothesized to contribute to the plant’s reported antiplatelet, anti-inflammatory, and antiviral properties .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-4,6-diol

InChI

InChI=1S/C11H14O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,12-13H,6H2,1-2H3

InChI Key

QAIKLSOPCIZDKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)O)O)C

Synonyms

6-hydroxy-2,2-dimethylchroman-4-ol
gynunol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Source (Plant Part) Physical State Key Pharmacological Activities References
This compound C₁₁H₁₄O₃ Gynura elliptica Colorless oil Potential antiplatelet, anti-inflammatory (inferred from plant extract)
(+)-Gynunone C₁₃H₁₄O₄ Gynura elliptica Colorless oil Not explicitly stated; co-occurring with this compound
(−)-Gynuraone C₁₀H₁₀O₄ Gynura elliptica (root) Colorless oil Inhibits platelet aggregation ; anti-inflammatory
Senecionine C₁₈H₂₅NO₅ Gynura elliptica Crystalline alkaloid Hepatotoxic pyrrolizidine alkaloid

Detailed Comparative Insights

This compound vs. (+)-Gynunone

  • Structural Differences: Gynunone (C₁₃H₁₄O₄) has a larger molecular framework with an additional acetyl group compared to this compound (C₁₁H₁₄O₃), suggesting divergent metabolic roles .
  • Bioactivity: Both compounds are isolated from the same plant but lack individually validated activity profiles. Gynunone’s role may complement this compound’s effects in crude extracts .

This compound vs. (−)-Gynuraone

  • Structural Similarities: Both share a phenolic core but differ in side-chain modifications. Gynuraone (C₁₀H₁₀O₄) has a shorter carbon chain and additional ketone groups .
  • Functional Contrast: Gynuraone demonstrates confirmed antiplatelet activity, whereas this compound’s effects are inferred from plant-level studies .

This compound vs. Senecionine

  • Structural Divergence: Senecionine, a pyrrolizidine alkaloid, is structurally unrelated to this compound but co-occurs in G. elliptica .
  • Toxicological Risk: Unlike this compound, senecionine poses hepatotoxicity risks, underscoring the importance of compound-specific safety profiling in drug development .

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